molecular formula C14H20N2O5 B4593129 N-(2,5-dimethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide

N-(2,5-dimethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide

Cat. No.: B4593129
M. Wt: 296.32 g/mol
InChI Key: SHUSWSGRVFEVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide is a useful research compound. Its molecular formula is C14H20N2O5 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.13722174 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuropharmacology of NBOMes

NBOMes, including variants like 25I-NBOMe, have been extensively studied for their high affinity and potent agonist activity at 5-HT2A receptors. This interaction is crucial for understanding their hallucinogenic effects, which parallels the effects of classical psychedelics like LSD. The comparative neuropharmacology study of NBOMe hallucinogens and their 2C counterparts in male rats highlighted their ultrapotent action as 5-HT2A agonists, emphasizing their potential utility in exploring the neurochemical pathways involved in perception, mood, and consciousness (Elmore et al., 2018).

Metabolic and Toxicological Investigations

The metabolism and toxicological profiles of NBOMes have also been subjects of research, offering insights into their pharmacokinetics and the risks associated with their recreational use. Studies have characterized the cytochrome P450 enzymes involved in the metabolism of NBOMe compounds, providing a foundation for understanding their biotransformation and potential interactions with other substances (Nielsen et al., 2017). Furthermore, research on the identification of metabolite biomarkers in human urine samples from 25I-NBOMe-intoxicated patients has contributed to the development of analytical methods for detecting NBOMe use, which is crucial for clinical toxicology and forensic investigations (Poklis et al., 2015).

Research on Serotonin Syndrome

The association of NBOMe intake with the onset of Serotonin Syndrome (SS) has been a topic of concern, given the syndrome's potential to result in severe and even life-threatening conditions. A systematic review investigating the link between SS and the intake of new psychoactive substances, including NBOMes, underscores the importance of awareness and understanding of the serotonergic effects of these compounds (Schifano et al., 2021).

Properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-(3-methoxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-19-8-4-7-15-13(17)14(18)16-11-9-10(20-2)5-6-12(11)21-3/h5-6,9H,4,7-8H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUSWSGRVFEVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.